molecular formula C15H13NO6 B1278629 4-(Benzyloxy)-5-methoxy-2-nitrobenzoic acid CAS No. 60547-92-4

4-(Benzyloxy)-5-methoxy-2-nitrobenzoic acid

Cat. No.: B1278629
CAS No.: 60547-92-4
M. Wt: 303.27 g/mol
InChI Key: VTHHRADLOLKTLD-UHFFFAOYSA-N
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Description

4-(Benzyloxy)-5-methoxy-2-nitrobenzoic acid is an organic compound that belongs to the class of benzoic acids It is characterized by the presence of a benzyloxy group at the 4-position, a methoxy group at the 5-position, and a nitro group at the 2-position on the benzoic acid core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Benzyloxy)-5-methoxy-2-nitrobenzoic acid typically involves multiple steps:

    Methoxylation: The methoxy group can be introduced via methylation of the hydroxyl group using reagents like dimethyl sulfate or methyl iodide in the presence of a base such as potassium carbonate.

    Benzyloxylation: The benzyloxy group can be introduced through the reaction of the hydroxyl group with benzyl chloride in the presence of a base like sodium hydroxide.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

4-(Benzyloxy)-5-methoxy-2-nitrobenzoic acid can undergo various types of chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride.

    Oxidation: The benzyloxy group can be oxidized to a carboxylic acid group using strong oxidizing agents like potassium permanganate.

    Substitution: The methoxy group can participate in nucleophilic aromatic substitution reactions, where it can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Reduction: Hydrogen gas with palladium catalyst, sodium borohydride.

    Oxidation: Potassium permanganate, chromium trioxide.

    Substitution: Sodium methoxide, potassium tert-butoxide.

Major Products

    Reduction: 4-(Benzyloxy)-5-methoxy-2-aminobenzoic acid.

    Oxidation: 4-(Carboxybenzyloxy)-5-methoxy-2-nitrobenzoic acid.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

4-(Benzyloxy)-5-methoxy-2-nitrobenzoic acid has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound can be used in studies related to enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.

    Industry: Used in the production of specialty chemicals and materials, including polymers and dyes.

Mechanism of Action

The mechanism of action of 4-(Benzyloxy)-5-methoxy-2-nitrobenzoic acid depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The nitro group can undergo reduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The benzyloxy and methoxy groups can influence the compound’s binding affinity and specificity for its molecular targets.

Comparison with Similar Compounds

Similar Compounds

    4-(Benzyloxy)-2-nitrobenzoic acid: Lacks the methoxy group at the 5-position.

    5-Methoxy-2-nitrobenzoic acid: Lacks the benzyloxy group at the 4-position.

    4-(Benzyloxy)-5-methoxybenzoic acid: Lacks the nitro group at the 2-position.

Uniqueness

4-(Benzyloxy)-5-methoxy-2-nitrobenzoic acid is unique due to the combination of its functional groups, which confer specific chemical reactivity and biological activity. The presence of both electron-donating (methoxy and benzyloxy) and electron-withdrawing (nitro) groups on the aromatic ring allows for a diverse range of chemical transformations and interactions with biological targets.

Properties

IUPAC Name

5-methoxy-2-nitro-4-phenylmethoxybenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13NO6/c1-21-13-7-11(15(17)18)12(16(19)20)8-14(13)22-9-10-5-3-2-4-6-10/h2-8H,9H2,1H3,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VTHHRADLOLKTLD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C(=C1)C(=O)O)[N+](=O)[O-])OCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13NO6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60446208
Record name 4-(Benzyloxy)-5-methoxy-2-nitrobenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60446208
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

303.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

60547-92-4
Record name 4-(Benzyloxy)-5-methoxy-2-nitrobenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60446208
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-(Benzyloxy)-5-methoxy-2-nitrobenzoic acid
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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